Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity Versus Non-Brominated Analog
The 5-bromo substitution on the furan ring of the target compound increases lipophilicity compared to the non-brominated analog N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide (CAS 1396686-21-7). The target compound has a computed XLogP3 of 2.8 [1], whereas the non-brominated analog (MW 350.4 g/mol) is expected to have a lower XLogP3 due to the absence of the hydrophobic bromine atom. Additionally, the bromine atom adds molecular weight (429.3 vs. ~350.4 g/mol) and modifies the hydrogen-bond acceptor count, potentially altering membrane permeability and protein-binding characteristics. These physicochemical differences are relevant for procurement decisions when compounds are intended for cell-based assays or in vivo studies where solubility and permeability are critical parameters.
| Evidence Dimension | Computed lipophilicity and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 2.8; MW = 429.3 g/mol; HBA = 7; HBD = 1 |
| Comparator Or Baseline | Non-brominated analog (CAS 1396686-21-7): MW ~350.4 g/mol; lower XLogP3 (exact value not computationally confirmed in-source) |
| Quantified Difference | ΔMW ≈ +78.9 g/mol (attributable to Br substitution); ΔXLogP3 estimated increase |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) [1] |
Why This Matters
Lipophilicity directly influences passive membrane permeability, non-specific protein binding, and solubility—three parameters that determine whether a compound is suitable for cellular or in vivo experimental systems.
- [1] PubChem Compound Summary, CID 71790059, 5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide. National Center for Biotechnology Information (2025). View Source
